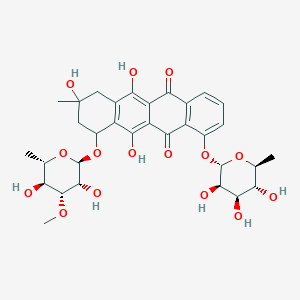
Mutactimycin PR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mutactimycin PR, also known as this compound, is a useful research compound. Its molecular formula is C32H38O15 and its molecular weight is 662.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Characteristics
Mutactimycin PR is characterized as 5,12 Naphtacenedione, with specific glycosidic modifications that contribute to its biological activity. The structural elucidation was achieved using advanced techniques such as NMR and mass spectrometry, confirming its classification within the anthracycline family of antibiotics .
Antimicrobial Activity
1. Antibacterial Properties
This compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate efficacy against several pathogens:
| Pathogen | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 50 |
| Micrococcus luteus | 40 |
| Klebsiella pneumoniae | 40 |
These values suggest that this compound can be a potential candidate for treating infections caused by resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and other ESKAPE pathogens .
2. Activity Against Bovine Mastitis Pathogens
In veterinary medicine, this compound has shown effectiveness against pathogens associated with bovine mastitis, a common and costly disease in dairy cattle. In vitro studies demonstrated its activity against strains such as Enterococcus pseudoavium and Staphylococcus aureus subsp. aureus, indicating its potential use in animal health .
Anticancer Potential
The anthracycline class of compounds is well-known for its anticancer properties. This compound's structural similarities to established anticancer agents suggest it may exhibit similar effects. Preliminary studies indicate potential antiproliferative activity, warranting further investigation into its use in cancer therapeutics .
Phytopharmaceutical Applications
This compound also holds promise in the field of phytopharmaceuticals. Its antimicrobial properties could be utilized to develop treatments for plant diseases caused by bacterial infections. This application is particularly relevant in sustainable agriculture practices where chemical pesticides are being phased out .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Study on Antibacterial Activity : A study conducted by Zitouni et al. isolated this compound from Saccharothrix sp. SA 103 and tested its efficacy against various bacterial strains, confirming its antibacterial properties and establishing baseline MIC values for clinical relevance .
- Veterinary Applications : Research highlighted the compound's effectiveness against pathogens responsible for bovine mastitis, suggesting its integration into veterinary medicine as a treatment option for dairy cattle suffering from bacterial infections .
- Anticancer Research : Ongoing investigations are exploring the compound's potential in cancer treatment protocols, focusing on its mechanism of action and efficacy compared to existing anthracycline derivatives like doxorubicin .
Propiedades
Fórmula molecular |
C32H38O15 |
|---|---|
Peso molecular |
662.6 g/mol |
Nombre IUPAC |
7-[(2R,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C32H38O15/c1-10-20(33)26(39)27(40)30(44-10)46-14-7-5-6-12-16(14)24(37)19-18(22(12)35)23(36)13-8-32(3,42)9-15(17(13)25(19)38)47-31-28(41)29(43-4)21(34)11(2)45-31/h5-7,10-11,15,20-21,26-31,33-34,36,38-42H,8-9H2,1-4H3/t10-,11-,15?,20-,21-,26+,27+,28+,29+,30-,31-,32?/m0/s1 |
Clave InChI |
PZNKWSCNFFZMQS-WQVFJGLYSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C(=O)C4=C(C5=C(CC(CC5O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)OC)O)(C)O)C(=C4C3=O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)C4=C(C5=C(CC(CC5OC6C(C(C(C(O6)C)O)OC)O)(C)O)C(=C4C3=O)O)O)O)O)O |
Sinónimos |
mutactimycin PR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















